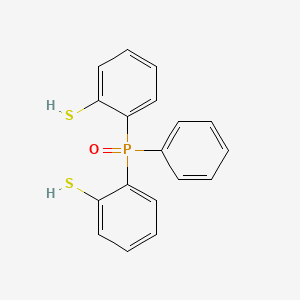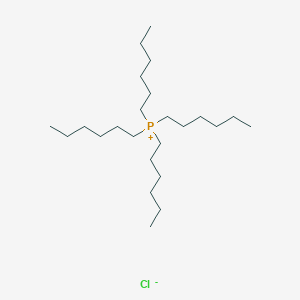
Tetrahexylphosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahexylphosphanium chloride is a quaternary phosphonium salt with the chemical formula ( \text{C}{24}\text{H}{52}\text{PCl} ). This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a colorless solid that is soluble in organic solvents and has a tetrahedral structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahexylphosphanium chloride can be synthesized through the reaction of hexylphosphine with hexyl chloride in the presence of a base. The reaction typically proceeds as follows: [ \text{P(C}6\text{H}{13})_3 + \text{C}6\text{H}{13}\text{Cl} \rightarrow \text{P(C}6\text{H}{13})_4\text{Cl} ] This reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Tetrahexylphosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. These reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation typically yields phosphine oxides.
Reduction Products: Reduction can lead to the formation of phosphines or other lower oxidation state phosphorus compounds.
Scientific Research Applications
Chemistry
Tetrahexylphosphanium chloride is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. It is also employed in the synthesis of other organophosphorus compounds.
Biology
In biological research, this compound is used to study the effects of quaternary phosphonium salts on cellular processes. It can act as a probe for investigating membrane transport and ion channel functions.
Medicine
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its role as a phase-transfer catalyst is particularly valuable in large-scale chemical manufacturing.
Mechanism of Action
The mechanism by which tetrahexylphosphanium chloride exerts its effects involves its interaction with cellular membranes and ion channels. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific ion channels, modulating their activity and influencing cellular ion homeostasis.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphanium chloride: Similar in structure but with phenyl groups instead of hexyl groups.
Tetramethylphosphanium chloride: Contains methyl groups instead of hexyl groups.
Tetraethylphosphanium chloride: Contains ethyl groups instead of hexyl groups.
Uniqueness
Tetrahexylphosphanium chloride is unique due to its long alkyl chains, which impart distinct lipophilic properties. This makes it particularly effective in applications involving membrane interactions and phase-transfer catalysis. The longer alkyl chains also influence its solubility and reactivity compared to its shorter-chain analogs.
Properties
CAS No. |
121259-84-5 |
|---|---|
Molecular Formula |
C24H52ClP |
Molecular Weight |
407.1 g/mol |
IUPAC Name |
tetrahexylphosphanium;chloride |
InChI |
InChI=1S/C24H52P.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PJSMIDZMHMDOSX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


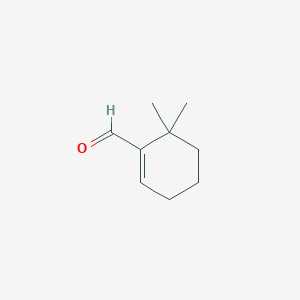
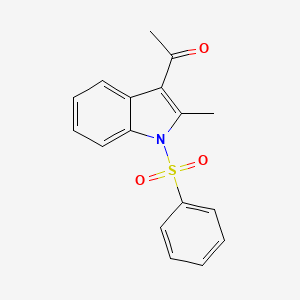
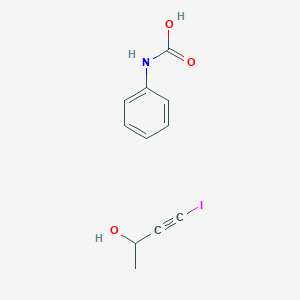
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
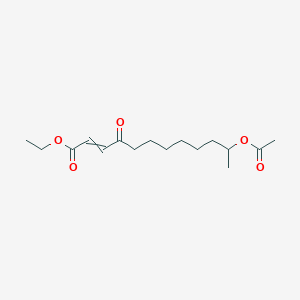
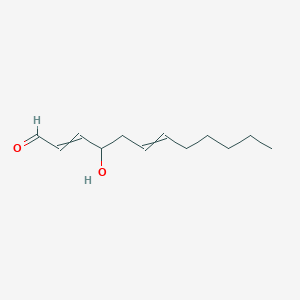
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
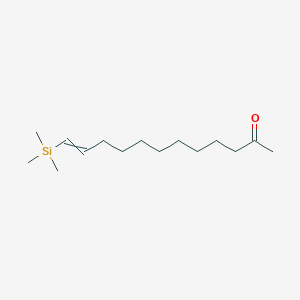

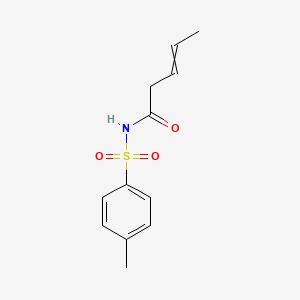
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
